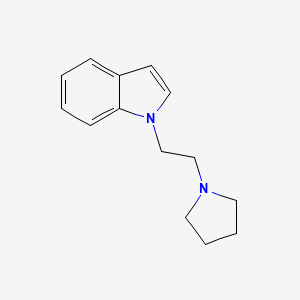
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyrrolidin-1-ylethyl)indole is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(2-pyrrolidin-1-ylethyl)indole can be achieved through various methods. One common approach involves the reaction of indole with 2-bromoethylpyrrolidine under basic conditions. This reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods for indole derivatives often involve catalytic processes. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the indole framework with high efficiency and selectivity. These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
1-(2-Pyrrolidin-1-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration can be achieved using nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while substitution reactions introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1-(2-Pyrrolidin-1-ylethyl)indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies related to neurotransmitter systems due to its structural similarity to serotonin and other indole-based neurotransmitters.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-pyrrolidin-1-ylethyl)indole involves its interaction with various molecular targets. Due to its indole structure, it can bind to serotonin receptors and other neurotransmitter receptors, influencing their activity. This interaction can modulate neurotransmitter release and uptake, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
1-(2-Pyrrolidin-1-ylethyl)indole can be compared to other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different side chains.
Serotonin: A neurotransmitter with an indole core, playing a crucial role in mood regulation.
Melatonin: Another indole derivative involved in regulating sleep-wake cycles.
The uniqueness of 1-(2-pyrrolidin-1-ylethyl)indole lies in its specific pyrrolidine substitution, which can alter its chemical properties and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of 1-(2-pyrrolidin-1-ylethyl)indole in various fields of research and its potential applications
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-(2-pyrrolidin-1-ylethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-6-14-13(5-1)7-10-16(14)12-11-15-8-3-4-9-15/h1-2,5-7,10H,3-4,8-9,11-12H2 |
Clé InChI |
JCCLGASPCREPRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















